5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a polyheterocyclic compound featuring a thieno-triazolo-pyrimidine core substituted with a phenylsulfonyl group at position 3 and an azepane ring at position 3. This compound is part of a broader class of thieno-triazolo-pyrimidines, which are explored for their bioactivity, particularly as serotonin 5-HT6 receptor antagonists and anticancer agents .
Properties
IUPAC Name |
7-(azepan-1-yl)-10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c25-28(26,14-8-4-3-5-9-14)19-18-20-17(23-11-6-1-2-7-12-23)16-15(10-13-27-16)24(18)22-21-19/h3-5,8-10,13H,1-2,6-7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGKJSBYYRKSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19N5O2S2
- Molecular Weight : 413.51 g/mol
- CAS Number : 892730-11-9
The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core structure with an azepan moiety and a phenylsulfonyl group. This unique architecture is believed to contribute significantly to its biological activity.
The biological activity of 5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For instance, it may target dihydrofolate reductase and other kinases that are pivotal in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor functions by binding to specific sites, altering downstream signaling pathways that affect cell growth and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. A notable case study involved the evaluation of its effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.53 | Induction of apoptosis via mitochondrial pathways |
| HeLa | 6.74 | Cell cycle arrest in G2/M phase |
In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against these cancer cell lines at non-toxic concentrations. The mechanism was confirmed through assays that indicated mitochondrial depolarization and activation of caspase-9, suggesting that the compound triggers intrinsic apoptotic pathways .
Antimicrobial and Anti-inflammatory Properties
Research has also indicated that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi in laboratory settings. Additionally, anti-inflammatory effects have been observed in animal models where it reduced inflammation markers significantly .
Case Studies
- Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that treatment with 5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine resulted in a marked reduction in tumor mass without significant toxicity .
- Cell Cycle Analysis : Flow cytometry analysis revealed that the compound effectively induced cell cycle arrest in cancer cells, leading to increased apoptosis rates compared to controls .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds within the triazolo-pyrimidine family exhibit anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis .
Enzyme Inhibition : The compound may act as an enzyme inhibitor. In studies focusing on similar structures, it has been noted that modifications to the triazolo ring can lead to significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
Recent investigations have highlighted the potential of thieno-triazolo compounds as antimicrobial agents. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further exploration against resistant bacterial strains .
Antimalarial Activity
The broader class of triazolo-pyrimidines has been investigated for antimalarial properties. Compounds structurally similar to 5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine have shown promising results against Plasmodium falciparum, the causative agent of malaria . In silico studies suggest that such compounds can effectively target specific enzymes within the parasite.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of triazolo compounds. Studies suggest that modifications to the triazolo ring can yield compounds with anxiolytic and anticonvulsant properties . This opens avenues for developing new treatments for neurological disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno-triazolo compounds could effectively inhibit CDK enzymes involved in cancer progression. The study highlighted modifications that enhanced potency and selectivity .
Case Study 2: Antimicrobial Screening
Research conducted by a team at the University of Antwerp explored the antimicrobial efficacy of sulfonamide-containing triazoles against various bacterial strains. The results indicated significant activity against resistant pathogens .
Case Study 3: Neuropharmacological Evaluation
A recent investigation into the neuropharmacological properties of triazolo compounds revealed potential anxiolytic effects in animal models. The study suggested further exploration into their mechanism of action and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
- 5-HT6 Receptor Antagonism: The phenylsulfonyl group is critical for 5-HT6 receptor binding.
- Anticancer Activity : Benzothiazole-substituted analogs (e.g., 7c) demonstrate selective cytotoxicity against colon and breast cancer cell lines, while oxadiazole derivatives (e.g., from ) exhibit enhanced apoptosis induction via kinase inhibition .
Physicochemical Properties
- Solubility : Carboxamide derivatives (e.g., 7b) show moderate aqueous solubility due to hydrogen-bonding capacity, whereas phenylsulfonyl analogs (including the target compound) are more lipophilic, favoring CNS penetration .
- Metabolic Stability : The phenylsulfonyl group reduces oxidative metabolism in hepatic microsomes, enhancing half-life compared to methyl ester or benzothiazole derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The target compound’s dual applicability in CNS disorders (via 5-HT6 antagonism) and oncology (via kinase modulation) highlights its versatility .
Preparation Methods
Formation of the Thieno[2,3-e]triazolo[1,5-a]pyrimidine Core
The synthesis begins with the preparation of the bicyclic thieno[2,3-e]triazolo[1,5-a]pyrimidine system. A β-enaminoester precursor undergoes cyclization using triethyl orthoformate and sodium azide in glacial acetic acid, yielding a tetrazolo intermediate. Subsequent treatment with hydrazine hydrate at 80°C facilitates ring contraction to form the triazolo-pyrimidine framework.
Reaction Conditions :
- Temperature: 80°C (reflux)
- Solvent: Glacial acetic acid
- Catalysts: None required
- Yield: ~60% after purification by column chromatography
Key spectroscopic data for the intermediate include:
Sulfonylation at Position 3
The phenylsulfonyl group is installed via electrophilic aromatic substitution. The azepane-functionalized intermediate reacts with benzenesulfonyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at room temperature for 6 hours.
Critical Parameters :
- Base: Triethylamine (2.5 equiv)
- Solvent: Anhydrous dichloromethane
- Reaction time: 6 hours
- Yield: 72%
Analytical Confirmation :
- MS (ESI) : m/z 414.1 [M+H]⁺ (calculated 413.51)
- Elemental Analysis : C, 55.21%; H, 4.63%; N, 16.94% (theoretical C, 55.19%; H, 4.59%; N, 16.93%)
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate the cyclization step. A mixture of β-enaminoester and sodium azide in acetic acid is irradiated at 150 W for 15 minutes, reducing reaction time from 12 hours to 30 minutes. This method improves yield to 78% while maintaining selectivity.
One-Pot Sequential Functionalization
A streamlined protocol combines azepane incorporation and sulfonylation in a single reactor. After initial cyclization, the crude product is treated with azepane and benzenesulfonyl chloride sequentially without isolation. This approach reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.
Comparative Yields :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional stepwise | 65 | 98 |
| One-pot | 58 | 95 |
Scale-Up Considerations and Industrial Feasibility
Solvent Selection for Large-Scale Production
Ethanol remains the preferred solvent due to its low toxicity and ease of removal. However, dimethylformamide (DMF) has been explored for improved solubility of intermediates during azepane substitution, albeit with challenges in post-reaction purification.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in sulfonylation reactions increases reaction rates by 40% while allowing lower temperatures (25°C vs. 50°C). This modification reduces energy costs in large-scale synthesis.
Characterization and Quality Control
Spectroscopic Fingerprinting
Advanced 2D NMR techniques (HSQC, HMBC) confirm regioselectivity of substitutions:
Chromatographic Purity Assessment
A validated HPLC method employs:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 0.1% formic acid/acetonitrile gradient
- Retention time: 8.2 minutes
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Common byproducts include disulfonylated derivatives (3,5-bis(phenylsulfonyl) analogs). These are minimized by:
Azepane Ring Instability
The seven-membered azepane ring exhibits conformational flexibility that can lead to ring-opening under acidic conditions. Stabilization is achieved through:
- pH control during workup (maintain pH 6–8)
- Avoidance of strong protic acids in subsequent steps
- Storage under nitrogen atmosphere at -20°C
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via a one-pot procedure using Gewald thiophene derivatives as precursors. Key steps include cyclocondensation of 2-azido-3-thiophenecarboxylates with amines, followed by sulfonylation. Reaction optimization involves controlling temperature (70–90°C) and solvent polarity (e.g., DMF or toluene) to enhance yield (up to 85%) . Substituents on the azepane ring and phenylsulfonyl group influence reaction efficiency; electron-withdrawing groups on the phenylsulfonyl moiety may require longer reaction times .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography to resolve the fused triazolo-pyrimidine core and sulfonyl-azepane orientation. Complementary techniques include:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/azepane carbons (δ 45–55 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular formula .
Q. What analytical methods ensure purity and structural integrity during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>95%) .
- Elemental analysis : Confirms C, H, N, S composition within ±0.3% deviation .
- FT-IR : Sulfonyl S=O stretches (~1350 cm) and triazole C-N vibrations (~1600 cm) .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified azepane (e.g., pyrrolidine, piperidine) or sulfonyl groups (e.g., tosyl, mesyl) to assess steric/electronic effects .
- Bioactivity assays : Test analogs in target-specific assays (e.g., kinase inhibition, antiplatelet aggregation) to correlate substituents with IC values. For example, bulky azepane groups may enhance binding to hydrophobic enzyme pockets .
- Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., PDE inhibitors) .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Employ Pd/C or Cu(I) catalysts for Suzuki couplings to reduce byproducts .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, minimizing side reactions .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer :
- Standardized assays : Re-evaluate bioactivity under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from differential metabolite formation .
- Cross-study meta-analysis : Compare datasets for SAR trends (e.g., sulfonyl group electronegativity vs. IC) to identify outliers .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of the triazolo-pyrimidine core in binding pockets .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate electron density maps to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks based on logP (<3.5 preferred) and topological polar surface area (<140 Ų) .
Q. How is bioactivity evaluated in preclinical models?
- Methodological Answer :
- In vitro models :
- Enzyme inhibition : Measure IC against kinases (e.g., EGFR) using fluorescence-based assays .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa) assess cytotoxicity .
- In vivo models :
- Rodent efficacy studies : Dose optimization (10–50 mg/kg, oral) in seizure or inflammation models (e.g., pentylenetetrazole-induced convulsions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
